{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-furylmethyl)amine
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Overview
Description
{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-furylmethyl)amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an ethoxy group, a methylethyl group, a sulfonyl group, and a furan ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-furylmethyl)amine typically involves multiple steps, starting with the preparation of the core phenylsulfonyl structure. Common synthetic routes include:
Nucleophilic Substitution:
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.
Furan Ring Formation: The furan ring is typically introduced through cyclization reactions involving furfural or related compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-furylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-furylmethyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of {[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-furylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Known for their broad range of biological activities.
Quinazoline Derivatives: Used in medicinal chemistry for their therapeutic potential.
Uniqueness
{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-furylmethyl)amine stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H21NO4S |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-ethoxy-N-(furan-2-ylmethyl)-3-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H21NO4S/c1-4-20-16-8-7-14(10-15(16)12(2)3)22(18,19)17-11-13-6-5-9-21-13/h5-10,12,17H,4,11H2,1-3H3 |
InChI Key |
UBKOLTHSCZCOKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)C(C)C |
Origin of Product |
United States |
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